Product packaging for 3-Styryl-benzoic acid(Cat. No.:)

3-Styryl-benzoic acid

Cat. No.: B8299533
M. Wt: 224.25 g/mol
InChI Key: RHKYEHRKNBWIDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Styryl-benzoic acid is a high-purity chemical compound offered for research and development applications. As a derivative of benzoic acid, it features a styryl group attached at the meta position of the carboxylic acid, making it a valuable building block in organic synthesis and medicinal chemistry. This compound is of significant interest in early-stage research for developing novel therapeutic agents. Structurally similar styryl-benzoic acid derivatives have been investigated for their biological activity. For instance, the derivative known as DC10 has been identified as a potent inhibitor of the xCT antiporter, a promising target in oncology research. By inhibiting cystine uptake, such compounds can deplete intracellular glutathione, leading to increased oxidative stress and sensitization of cancer cells to radiotherapy . Researchers can utilize this compound as a core scaffold to explore similar structure-activity relationships (SAR) and develop new candidates for targeting oxidative stress pathways. Beyond biomedical applications, the conjugated system of the styryl-benzoic acid structure suggests potential utility in materials science. Related compounds have been studied for their solvatochromic properties, where their fluorescence emission changes in response to solvent polarity, making them potential candidates for developing chemical sensors and advanced optical materials . This product is intended for research purposes by qualified laboratory personnel only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, nor for human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H12O2 B8299533 3-Styryl-benzoic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H12O2

Molecular Weight

224.25 g/mol

IUPAC Name

3-(2-phenylethenyl)benzoic acid

InChI

InChI=1S/C15H12O2/c16-15(17)14-8-4-7-13(11-14)10-9-12-5-2-1-3-6-12/h1-11H,(H,16,17)

InChI Key

RHKYEHRKNBWIDK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CC2=CC(=CC=C2)C(=O)O

Origin of Product

United States

Synthetic Methodologies for 3 Styryl Benzoic Acid and Its Analogues

Functionalization and Derivatization Strategies

The 3-Styryl-benzoic acid scaffold serves as a versatile platform for the synthesis of more complex heterocyclic structures with potential biological activities.

Introduction of Heterocyclic Moieties

The incorporation of heterocyclic rings, such as pyrazolines, pyrazoles, and quinazolinones, can significantly modulate the physicochemical and pharmacological properties of the parent molecule.

Pyrazoline and pyrazole (B372694) moieties are commonly found in medicinally important compounds. A common synthetic route to these heterocycles involves the cyclocondensation of an α,β-unsaturated ketone (chalcone) with hydrazine (B178648) or its derivatives. To integrate a pyrazoline or pyrazole ring into a this compound derivative, one would first need to synthesize a chalcone (B49325) precursor bearing the 3-carboxyphenyl group.

The synthesis of pyrazolines typically involves the reaction of a chalcone with hydrazine hydrate (B1144303) in a suitable solvent like ethanol (B145695) or acetic acid. The reaction proceeds through a Michael addition of the hydrazine to the β-carbon of the chalcone, followed by intramolecular cyclization and dehydration. The corresponding pyrazoles can then be obtained by the oxidation of the pyrazoline ring using various oxidizing agents.

Table 3: Synthesis of Pyrazoline and Pyrazole Derivatives from Chalcones

Chalcone DerivativeReagentProduct
1-Aryl-3-(substituted-styryl)propenonesPhenyl hydrazine hydrochloride5-Aryl-1-phenyl-3-styryl-4,5-dihydro-1H-pyrazoles
1-Aryl-3-(substituted-styryl)propenonesHydrazine hydrate1-Acetyl-5-aryl-3-(substituted-styryl)pyrazolines
3-StyrylchromonesHydrazine hydrate3(5)-(2-Hydroxyphenyl)-4-styryl-1H-pyrazoles

Note: This table outlines general synthetic routes to pyrazoline and pyrazole derivatives from styryl-containing chalcones.

Quinazolinones are another class of heterocyclic compounds with a broad spectrum of biological activities. The synthesis of a quinazolinone system fused with or bearing a 3-styrylphenyl moiety can be achieved through several synthetic pathways. A common approach involves the reaction of an anthranilic acid derivative with a suitable acylating agent, followed by cyclization.

For instance, to synthesize a 2-(3-styrylphenyl)quinazolin-4(3H)-one, one could react 2-aminobenzamide (B116534) with 3-styrylbenzoyl chloride. The initial reaction would form an N-acyl-2-aminobenzamide intermediate, which would then undergo intramolecular cyclization upon heating or treatment with a dehydrating agent to yield the desired quinazolinone. Alternatively, the reaction of 2-aminobenzamides with styrenes under oxidative conditions can also lead to the formation of quinazolin-4(3H)-ones.

Another versatile method involves the use of 2-substituted-3,1-benzoxazin-4-ones, which can be prepared from anthranilic acid. These intermediates can then react with various amines to form the corresponding quinazolinone derivatives.

Table 4: General Methods for Quinazolinone Synthesis

Starting MaterialsKey ReactionProduct
Anthranilic acid, Acetic anhydride (B1165640)/Benzoyl chlorideFormation of 2-substituted-3,1-benzoxazin-4-ones2-Substituted-quinazolin-4(3H)-ones
2-Aminobenzamides, StyrenesOxidative cyclization2-Substituted-quinazolin-4(3H)-ones
Anthranilic acid derivatives, Chloro-acyl chloridesN-acylation followed by cyclizationTricyclic 4(3H)-quinazolinone derivatives

Note: This table summarizes common strategies for the synthesis of the quinazolinone ring system.

Coumarin (B35378) and Isocoumarin (B1212949) Derivatives

Coumarin and isocoumarin scaffolds serve as versatile precursors for the synthesis of styryl-type compounds. A particularly effective method for creating the styryl group is the Heck arylation reaction. Research has demonstrated a regioselective and highly efficient Heck arylation of 3-vinyl-6,7-dimethoxycoumarin, which yields 3-styryl coumarins in good to very high yields . This transformation extends the delocalized π-electron system of the molecule .

The synthesis can be approached via two primary routes:

Route A: Involves the Heck reaction using halogenated coumarins.

Route B: Utilizes vinyl coumarins, which has been shown to produce 3-styrylcoumarins in higher yields .

The extension of conjugation in the resulting 3-styryl coumarin derivatives leads to noticeable changes in their spectroscopic properties, including pronounced bathochromic (red) shifts and hyperchromic effects in their UV-Vis spectra . Seven distinct 3-styrylcoumarins have been synthesized and evaluated for potential biological applications .

Table 1: Synthesis of 3-Styryl Coumarins via Heck Reaction

PrecursorReaction TypeProduct TypeKey FindingsReference
3-vinyl-6,7-dimethoxycoumarinHeck Arylation3-Styryl CoumarinsRegioselective and high-yield synthesis.
Halogenated CoumarinsHeck Reaction (Route A)3-Styryl CoumarinsStandard route for synthesis.
Coumarin-3-carboxylic acidMulti-step synthesis1,2,3-triazole and triazoline derivativesSynthesis of various heterocyclic derivatives.

Advanced Amidation and Esterification Reactions

The carboxylic acid group of this compound is a key functional handle for derivatization through amidation and esterification. These reactions are fundamental in medicinal chemistry for modifying a molecule's properties .

Amidation: Direct amidation of carboxylic acids can be achieved using various activating agents to avoid the formation of poor atom economy byproducts . A common approach involves the use of carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC), which facilitate the reaction by forming a highly electrophilic O-acylisourea intermediate . This intermediate readily reacts with a target amine to form the desired amide bond . The inclusion of additives like N-hydroxysuccinimide can further enhance the reaction rate by forming a more stable active ester . Iridium-catalyzed C-H amidation of benzoic acids has also been developed, offering high efficiency and compatibility with various functional groups .

Esterification: Similar to amidation, esterification can be performed using dehydrating agents like DCC in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) . This method is effective for creating novel ester and hybrid derivatives. Post-synthetic esterification has also been demonstrated on carboxyl-functionalized covalent organic frameworks (COFs), showcasing the versatility of this reaction under mild conditions to produce high yields .

Table 2: Common Reagents for Amidation and Esterification of Carboxylic Acids

ReactionActivating/Coupling AgentCatalyst/AdditiveKey FeaturesReference
AmidationCarbodiimides (e.g., DCC, EDC)N-hydroxysuccinimide (NHS)Forms an active intermediate to facilitate amide bond formation.
AmidationSulfonyl AzidesIridium (Ir) CatalystDirect C-H amidation with high efficiency.
EsterificationDicyclohexylcarbodiimide (DCC)4-dimethylaminopyridine (DMAP)Cost-effective and efficient for synthesizing ester derivatives.
Esterification--Post-synthetic modification of COFs under mild conditions.

Photoredox-Catalyzed Aminolactonization of Styrylbenzoic Acids

A modern synthetic approach involves the photoredox-catalyzed aminolactonization of unsaturated carboxylic acids, such as 2-styrylbenzoic acids, which are structural isomers of this compound. This reaction provides an efficient pathway to construct 4-sulfonamino-3,4-dihydroisocoumarins . The process uses N-aminopyridinium salts as an amino radical precursor under visible-light irradiation .

Key features of this transformation include:

Mild Conditions: The reaction proceeds under gentle conditions, making it suitable for complex molecules.

Broad Substrate Scope: It is tolerant of a wide range of functional groups, offering versatility in synthesis.

No External Oxidants: The process does not require the addition of external oxidants.

Mechanistic studies suggest that the reaction occurs via an electrophilic amination of the styrylbenzoic acid promoted by the N-aminopyridinium salt . This method represents a significant advancement over previous techniques, such as copper-catalyzed aminolactonization, by providing a robust and straightforward route to β-amino-substituted 3,4-dihydroisocoumarin derivatives .

Table 3: Overview of Photoredox-Catalyzed Aminolactonization

SubstrateReagentCatalyst TypeProductKey AdvantageReference
2-Styrylbenzoic AcidsN-aminopyridinium saltsPhotoredox catalyst4-sulfonamino-3,4-dihydroisocoumarinsMild conditions, broad scope, no external oxidant needed.

Solvent-Free and Environmentally Conscious Synthetic Protocols

In line with the principles of green chemistry, solvent-free synthetic methods are gaining prominence. These protocols reduce waste and often lead to increased reaction rates and higher yields.

One such approach is mechanochemical synthesis using a ball mill. This technique has been successfully employed for the synthesis of high-temperature liquid crystals from 3,3′,4,4′-biphenyltetracarboxylic anhydride and various anilines . The reactions are completed in a very short time (e.g., 15 minutes) and result in excellent yields (95–99%) without the need for a solvent . The efficiency of the reaction was found to increase with the weight of the milling balls used .

Another environmentally conscious method is the use of sonication. While not yet documented for this compound specifically, a solvent- and catalyst-free synthesis of 3-bromo benzoic acid has been achieved using sonication, highlighting the potential of this technique for the synthesis of benzoic acid derivatives . These solvent-less technologies offer significant advantages by adhering to green chemistry principles, such as waste prevention and the use of safer reaction conditions .

Table 4: Examples of Solvent-Free Synthetic Methods

TechniqueExample SynthesisKey AdvantagesReference
Ball Milling (Mechanochemistry)Biphenyltetracarboxydiimide liquid crystalsExtremely fast reaction time, excellent yields, no solvent required.
Sonication3-bromo benzoic acidSolvent-free and catalyst-free conditions.

Reaction Mechanisms and Reactivity Studies of 3 Styryl Benzoic Acid Derivatives

Mechanistic Investigations of C-C and C-X Bond Formations

The synthesis of 3-styryl-benzoic acid and its derivatives often involves palladium-catalyzed cross-coupling reactions, which are fundamental for creating the central C-C bond that links the benzoic acid and styrene (B11656) moieties.

The Heck reaction provides a direct method for the vinylation of an aryl halide. In the synthesis of a this compound derivative, this would typically involve the reaction of a 3-halobenzoic acid (e.g., 3-bromobenzoic acid) with styrene. The catalytic cycle begins with the oxidative addition of the aryl halide to a palladium(0) complex, forming a Pd(II) species . This is followed by the coordination and subsequent insertion of the styrene alkene into the palladium-carbon bond. A final β-hydride elimination step regenerates the double bond, yielding the this compound product and a palladium-hydride species, which, upon reductive elimination with a base, regenerates the Pd(0) catalyst.

Another powerful C-C bond formation method is the Suzuki coupling , which couples an organoboron compound with an organohalide. To form a this compound derivative, this could involve the reaction of a 3-halobenzoic acid with a styrylboronic acid, or conversely, a 3-boronic acid-substituted benzoic acid with a halostyrene. The mechanism involves three key steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation of the organic group from the boron atom to the palladium center (which requires activation by a base), and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.

Regarding C-X bond formation (where X is a heteroatom), the carboxylic acid group of this compound is a key site for transformations. For instance, the conversion of the carboxylic acid to an acid chloride is a common step to activate the molecule for further reactions like amidation or esterification. This is typically achieved by reacting the carboxylic acid with thionyl chloride (SOCl₂). The mechanism involves the carboxylic acid's hydroxyl group acting as a nucleophile, attacking the sulfur atom of SOCl₂. This is followed by the elimination of a chloride ion and sulfur dioxide, resulting in the formation of the acyl chloride.

Reaction TypeReactants for this compoundKey Mechanistic StepsBond Formed
Heck Reaction3-Halobenzoic Acid + StyreneOxidative Addition, Alkene Insertion, β-Hydride EliminationC-C (Aryl-Vinyl)
Suzuki Coupling3-Halobenzoic Acid + Styrylboronic AcidOxidative Addition, Transmetalation, Reductive EliminationC-C (Aryl-Vinyl)
Acid Chloride FormationThis compound + Thionyl ChlorideNucleophilic Acyl SubstitutionC-Cl

Protonation Dynamics and Solvation Effects

The protonation state of this compound is crucial to its solubility, reactivity, and interaction with other molecules. This state is highly sensitive to the local environment, including the presence of host molecules and the polarity of the solvent.

Macrocyclic hosts like cucurbiturils can encapsulate guest molecules, altering their physical and chemical properties. While specific studies on this compound with cucurbit uril (CB ) are not detailed, research on analogous systems provides significant insight. For example, studies using cucurbit uril (CB ) with 3-styryl derivatives of 7-(dialkylamino)-aza-coumarin dyes, which possess multiple basic sites, demonstrate that the macrocycle can induce a change in the preferred protonation site.

In the absence of CB , protonation occurs on the dialkylamino group. However, upon encapsulation within the CB cavity, the protonation preference shifts to a heterocyclic nitrogen atom. This change is attributed to the molecular recognition by the macrocycle, where the host stabilizes one protomer over another. The partially negatively charged carbonyl portals of the cucurbituril (B1219460) can interact favorably with specific parts of the guest molecule, influencing the charge distribution and accessibility of protonation sites.

Cucurbit uril, with its significantly larger cavity (≈ 870 ų), can form termolecular complexes and encapsulate even large guests. For a molecule like this compound, CB could potentially encapsulate the entire styryl group or form a complex with two guest molecules. Such encapsulation would alter the local dielectric environment around the carboxylic acid group, potentially shifting its pKa value by stabilizing either the protonated (COOH) or deprotonated (COO⁻) form through specific host-guest interactions.

ConditionGuest Molecule (Analogue)Preferred Protonation SiteRationale
Aqueous Solution3-Styryl-aza-coumarinDialkylamino GroupIntrinsic basicity of the functional group.
Aqueous Solution + CB 3-Styryl-aza-coumarinHeterocyclic NitrogenStabilization of the specific protomer by the macrocyclic host.

The solvent environment plays a critical role in the protonation equilibrium of carboxylic acids. The pKa of benzoic acid and its derivatives is known to be dependent on solvent polarity. For this compound, the equilibrium between the protonated form (R-COOH) and the deprotonated carboxylate form (R-COO⁻) is heavily influenced by the solvent's ability to stabilize these species.

In polar protic solvents, such as water or ethanol (B145695), the deprotonated carboxylate anion is significantly stabilized through hydrogen bonding. This solvation of the anion facilitates the dissociation of the proton, leading to a lower pKa value (stronger acid). Conversely, in nonpolar or aprotic solvents, the charged carboxylate anion is less stable, which disfavors proton dissociation. As a result, the equilibrium shifts toward the neutral, protonated form, and the pKa value increases.

Solvent TypeRelative PolarityStabilization EffectExpected pKa Trend
Polar Protic (e.g., Water)HighStrongly stabilizes carboxylate anion (R-COO⁻) via H-bonding.Lower pKa
Polar Aprotic (e.g., DMSO)HighStabilizes cation but less so the anion; favors R-COOH.Higher pKa
Nonpolar (e.g., Toluene)LowPoorly stabilizes charged species; strongly favors R-COOH.Highest pKa

Oxidation and Reduction Pathways

The extended π-system of this compound makes it susceptible to oxidation and reduction reactions, which can lead to the formation of various intermediates, including radical ions.

Studies on styryl-substituted conjugated systems, such as styryl-substituted terthiophenes and sexithiophenes, offer valuable models for the oxidative behavior of the styryl moiety. Chemical or electrochemical oxidation of these compounds does not typically cleave the styryl group but rather transforms the conjugated system. Oxidation leads to the formation of stable radical cations and dications. In concentrated solutions, these oxidized species can undergo further reactions, such as dimerization, where two molecules couple to form σ-dimers or π-dimers. The presence of the styryl group influences the electronic properties and the distribution of charge in these oxidized species.

Radical ions of this compound can be generated from either the styryl or the benzoic acid portion of the molecule.

Radicals from the Styryl Moiety: As seen in related compounds, one-electron oxidation of the π-system can generate a radical cation . The charge and spin density in this radical would be delocalized across the styryl and benzoic rings. These radical cations can be intermediates in oxidative polymerization or dimerization reactions.

Radicals from the Benzoic Acid Moiety: Aryl carboxylic acids can be converted into several radical species through single-electron transfer (SET) processes.

Aryl Carboxylic Radical: A direct SET oxidation can remove an electron from the carboxylate group, forming an electrophilic O-centered radical. These radicals are often unstable and may abstract a hydrogen atom to regenerate the benzoic acid.

Aryl Radical: The aryl carboxylic radical can undergo rapid decarboxylation (loss of CO₂) to form an aryl radical . This reactive intermediate is a key species in many decarboxylative coupling reactions.

Radical Addition Intermediates: The reaction of benzoic acid with radicals, such as the hydroxyl radical (•OH), proceeds via the addition of the radical to the aromatic ring. This forms a hydroxycyclohexadienyl-type radical intermediate, which can then undergo further reactions. Kinetic studies show that addition is favored over hydrogen abstraction from the ring.

The reactivity of these radical ions is diverse. Aryl radicals generated via decarboxylation can participate in C-C or C-X bond-forming reactions. Radical cations can undergo electrophilic attack or dimerization. The specific pathway taken depends on the reaction conditions and the structure of the starting derivative.

Radical Ion TypeFormation PathwayTypical Subsequent Reactivity
Styryl Radical CationOne-electron oxidation of the π-systemDimerization, Polymerization
Aryl Carboxylic RadicalSingle-electron transfer (SET) from carboxylateHydrogen atom abstraction, Decarboxylation
Aryl RadicalDecarboxylation of aryl carboxylic radicalProtodecarboxylation, Radical addition, Borylation
Radical AdductAddition of an external radical (e.g., •OH) to the ringFurther oxidation, Ring opening

Atmospheric Reaction Mechanisms with Radicals (e.g., OH, NO3, SO4-)

The reactions with these radicals proceed mainly through two types of mechanisms:

Addition: The radical adds to the aromatic ring, forming a cyclohexadienyl-type radical. This is often the dominant pathway for OH radicals.

Abstraction: The radical abstracts a hydrogen atom from the carboxylic acid group or the aromatic ring. This pathway is more significant for NO3 and SO4⁻ radicals .

Hydroxyl Radical (OH): The OH radical is the most important oxidant in the daytime troposphere . Its reaction with benzoic acid is initiated by addition to the benzene (B151609) ring, which is an exothermic process. The potential barriers for these addition reactions are lower than for hydrogen abstraction . Subsequent reactions with atmospheric oxygen (O2) and nitric oxide (NO) can lead to the formation of various hydroxylated benzoic acids . The total reaction rate constant for OH radicals with benzoic acid at 298.15 K is 2.35 × 10⁻¹¹ cm³ per molecule per second, which corresponds to an atmospheric lifetime of approximately 0.51 days . For this compound, the presence of the vinyl group in the styryl moiety introduces an additional reactive site, likely leading to a faster reaction rate and shorter atmospheric lifetime compared to benzoic acid.

Nitrate (B79036) Radical (NO3): The nitrate radical is the primary atmospheric oxidant during the nighttime . Unlike the OH radical, the reaction of NO3 with benzoic acid primarily proceeds through hydrogen abstraction, which is an endothermic process with higher potential barriers compared to OH addition reactions . The reaction involves the NO3 radical abstracting a hydrogen atom from the C-H bonds of the benzene ring . The atmospheric lifetime of aromatic compounds due to reaction with NO3 can be significant, especially in NOx-rich environments .

Sulfate (B86663) Radical (SO4⁻): The sulfate radical is a significant oxidant in atmospheric water droplets, such as clouds and fog, and on the surface of aerosols . The reaction of SO4⁻ with benzoic acid also occurs via hydrogen abstraction and is an endothermic process . The potential barriers for SO4⁻ reactions are generally higher than for OH-initiated reactions . This pathway contributes to the aqueous-phase processing of aromatic acids in the atmosphere .

Table 1: Reaction Parameters for Benzoic Acid with Atmospheric Radicals

Radical Primary Mechanism Reaction Energy (kcal/mol) for Abstraction at C3 Potential Barrier (kcal/mol) for Abstraction at C3
OH Addition 16.15–19.42 7.35–10.11
NO₃ Abstraction 4.41 12.05 to 13.64
SO₄⁻ Abstraction Not specified Higher than OH

Data is for benzoic acid as a proxy and sourced from theoretical calculations. Reaction energies and potential barriers vary depending on the specific carbon site on the aromatic ring.

Photochemical Reaction Mechanisms

Photochemical reactions are initiated by the absorption of light, which can lead to various transformations in the molecular structure of this compound derivatives.

Photolytic cleavage refers to the breaking of a chemical bond as a result of absorbing light energy. In the context of this compound, this can be particularly relevant when using photolabile "protecting groups". A protecting group is a chemical moiety that is temporarily attached to a functional group (like the carboxylic acid group) to prevent it from reacting during a synthetic sequence .

The carboxylic acid functional group of this compound can be converted into an ester, such as a benzyl (B1604629) ester or a p-methoxybenzyl (PMB) ester, which can serve as protecting groups . While many of these are removed by chemical means like hydrogenolysis or acid/base hydrolysis, specific chromophores can be incorporated to make them photolabile, allowing for deprotection using light of a specific wavelength . This strategy offers precise spatial and temporal control over the unmasking of the carboxylic acid.

Another example of photolytic cleavage involves the C-N bond. Studies on related ketone derivatives have shown that photolysis can induce the cleavage of a C-N bond in an azide (B81097) group, leading to the formation of radicals . This process is accessible from the triplet excited state of the molecule and demonstrates how light energy can be used to initiate specific bond-breaking events within a molecule . Such principles could be applied to derivatives of this compound to create photo-releasable systems.

Molecules containing both an electron-donating group and an electron-accepting group connected by a conjugated π-system can exhibit intramolecular charge transfer (ICT) upon photoexcitation. In this compound, the styryl group can act as part of the conjugated bridge or donor system, while the benzoic acid moiety acts as the electron acceptor.

Upon absorbing light, the molecule is promoted to a locally excited (LE) state. In polar solvents, it can then relax into a lower-energy, highly polar ICT state, where there is a significant separation of charge between the donor and acceptor parts of the molecule . This process is often accompanied by dual fluorescence, where emission is observed from both the LE state (at shorter wavelengths) and the ICT state (at longer, red-shifted wavelengths) .

A prominent model explaining this phenomenon is the Twisted Intramolecular Charge Transfer (TICT) model . This model proposes that after initial excitation, the donor part of the molecule twists relative to the acceptor part, leading to electronic decoupling and facilitating a more complete charge transfer to form the TICT state . The efficiency of ICT and the characteristics of the dual fluorescence are highly dependent on solvent polarity and viscosity . Studies on 4-amino-3-methyl benzoic acid methyl ester, a related benzoic acid derivative, have demonstrated this dual emission behavior in polar solvents, supporting the formation of an ICT state from a primary amino donor group .

Solid-State Reactivity: Polymerization of Styryl Monomers

The reactivity of this compound in the solid state is dominated by the potential for polymerization of the styryl group. Unlike reactions in solution, solid-state reactions are highly dependent on the crystal packing and the geometric arrangement of the monomer molecules .

Studies on analogous vinyl monomers, such as p-vinylbenzoic acid, show that they can polymerize upon heating or under UV or γ-irradiation in the solid state . The reactivity is often dictated by the proximity and orientation of the vinyl groups (-CH=CH2) of neighboring molecules in the crystal lattice. For an ideal solid-state polymerization, the monomer molecules should be packed in a head-to-tail arrangement with the reactive double bonds within a certain distance (e.g., ~4.2 Å) .

However, the polymerization of vinyl monomers in the solid state often does not proceed topotactically (i.e., the crystal lattice of the monomer is not perfectly transformed into the crystal lattice of the polymer). Instead, the reaction can disrupt the crystal structure, leading to the formation of an amorphous, atactic polymer . This suggests that while the crystal structure influences the initiation of polymerization, it does not strictly control the entire process. For example, p-vinylbenzoic acid exists in two polymorphic forms, with the β-form having a packing arrangement ideal for solid-state polymerization . The resulting poly(p-vinylbenzoic acid) is typically amorphous, exhibiting no birefringence under polarized light microscopy .

This type of solid-state polymerization (SSP) allows for the modification of polymers by incorporating monomers into the amorphous phase of a polymer matrix at temperatures below its melting point, offering a unique route for creating new materials .

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by providing information about the chemical environment of individual atoms.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of a related benzoic acid, distinct signals corresponding to different proton environments are observed. The acidic proton of the carboxylic acid group typically appears as a broad singlet at a downfield chemical shift. The aromatic protons of the benzoic acid ring exhibit complex splitting patterns due to their coupling with adjacent protons. For monosubstituted benzene (B151609) rings, these protons often appear in distinct regions, with those ortho to the substituent being the most deshielded.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For benzoic acid, five distinct signals are typically observed, indicating five different carbon environments due to molecular symmetry. The carbonyl carbon of the carboxylic acid group appears at a characteristic downfield shift. The aromatic carbons also show distinct signals, with their chemical shifts influenced by the position of the substituent on the ring.

Interactive Data Table: Representative NMR Data for Benzoic Acid Derivatives

Proton/Carbon ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Carboxylic Acid H~11-13-
Aromatic H-2,6~8.12~129-131
Aromatic H-3,5~7.5-7.6~128-130
Aromatic H-4~7.62~133-134
Carbonyl Carbon-~172-173
Aromatic C-1-~129-130

Note: The chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning proton and carbon signals and establishing the connectivity between different parts of a molecule.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled to each other, typically protons on adjacent carbon atoms. Cross-peaks in a COSY spectrum reveal the connectivity of the proton network within the styryl and benzoic acid moieties.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbon atoms. It is invaluable for assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range correlations between protons and carbons that are separated by two or three bonds. HMBC is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for connecting different fragments of the molecule, such as the styryl group to the benzoic acid ring.

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of benzoic acid and its derivatives shows several characteristic absorption bands. A broad band in the region of 3300-2500 cm⁻¹ is indicative of the O-H stretching vibration of the carboxylic acid group, with the broadening resulting from hydrogen bonding. The strong absorption band for the C=O (carbonyl) stretching vibration of an aryl carboxylic acid typically appears between 1700 and 1680 cm⁻¹. Aromatic C-H stretching vibrations are observed around 3080-3030 cm⁻¹, while C-O stretching and O-H bending vibrations of the carboxylic acid group appear in the 1320-1210 cm⁻¹ and 960-900 cm⁻¹ regions, respectively. The presence of a styryl group would introduce characteristic C=C stretching and =C-H bending vibrations.

Raman Spectroscopy: Raman spectroscopy complements IR spectroscopy and is particularly useful for observing non-polar bonds. In benzoic acid derivatives, characteristic Raman peaks correspond to aromatic ring stretching modes and C=O stretching. For instance, Raman peaks around 1600 cm⁻¹ are often attributed to C=C aromatic ring stretching.

Interactive Data Table: Key Vibrational Frequencies for Benzoic Acid Derivatives

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) Spectroscopy
Carboxylic AcidO-H Stretch~3300-2500IR
Carboxylic AcidC=O Stretch~1700-1680IR, Raman
Aromatic RingC-H Stretch~3080-3030IR
Aromatic RingC=C Stretch~1625-1465IR, Raman
Carboxylic AcidC-O Stretch~1320-1210IR
Carboxylic AcidO-H Bend~960-900IR

Note: These are general ranges and can be influenced by substitution and intermolecular interactions.

Mass Spectrometry for Molecular Mass and Fragmentation Patterns

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

For benzoic acid, the molecular ion peak [M]⁺ is observed at an m/z corresponding to its molecular weight (122 g/mol ). A common fragmentation pattern involves the loss of a hydroxyl radical (-OH) to form a benzoyl cation [C₆H₅CO]⁺ with an m/z of 105, which is often the base peak. Subsequent loss of carbon monoxide (CO) from the benzoyl cation can lead to the formation of the phenyl cation [C₆H₅]⁺ at m/z 77. Another fragmentation pathway is the loss of the entire carboxyl group, resulting in the phenyl cation. For 3-Styryl-benzoic acid, the fragmentation pattern would be expected to show fragments corresponding to the styryl and benzoic acid moieties.

Interactive Data Table: Common Mass Spectrometry Fragments for Benzoic Acid

m/z Value Fragment Ion Loss From Parent Ion
122[C₆H₅COOH]⁺ (Molecular Ion)-
105[C₆H₅CO]⁺-OH
77[C₆H₅]⁺-COOH or -OH followed by -CO
51[C₄H₃]⁺-C₂H₂ from the phenyl cation

Note: The relative intensities of these fragments can provide further structural information.

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Analysis of Intermolecular Interactions and Packing Motifs

The solid-state architecture of carboxylic acids, including "this compound," is predominantly governed by a network of non-covalent interactions. These interactions dictate the molecular packing in the crystal lattice, which in turn influences the material's physical properties. The primary intermolecular forces at play are hydrogen bonding and π-π stacking interactions.

π-π Stacking Interactions: The presence of two aromatic rings (the benzene ring of the benzoic acid moiety and the phenyl ring of the styryl group) in "this compound" suggests the significant role of π-π stacking interactions in its crystal packing. These interactions arise from the electrostatic and van der Waals forces between the electron clouds of adjacent aromatic rings. The geometry of these stacks can vary, with common motifs being parallel-displaced and T-shaped arrangements. The extent and nature of π-π stacking influence the electronic properties of the material in the solid state. The interplay between the hydrogen-bonded dimers and the π-π stacked aromatic systems leads to the formation of a complex three-dimensional supramolecular architecture.

Electronic Spectroscopy (UV-Vis and Fluorescence) in Solvatochromism Studies

Electronic spectroscopy, encompassing UV-Vis absorption and fluorescence emission, is a powerful tool to probe the electronic structure of molecules and their interactions with the surrounding environment. The phenomenon of solvatochromism, where the absorption and/or emission spectra of a compound shift in response to changes in the solvent polarity, provides valuable information about the electronic distribution in the ground and excited states.

For a molecule like "this compound," which possesses a conjugated π-system extending across the styryl and benzoic acid moieties, electronic transitions are typically of the π → π* type. The position of the absorption and emission bands is sensitive to the nature of the solvent. This sensitivity arises from the differential solvation of the ground and excited states of the molecule.

UV-Vis Absorption Spectroscopy: In a solvatochromism study, the UV-Vis absorption spectrum of "this compound" would be recorded in a series of solvents with varying polarities. A bathochromic (red) shift in the absorption maximum (λmax) with increasing solvent polarity would indicate that the excited state is more polar than the ground state. Conversely, a hypsochromic (blue) shift would suggest a less polar excited state. The magnitude of the shift is related to the change in the dipole moment of the molecule upon excitation.

Fluorescence Spectroscopy: Fluorescence spectroscopy provides complementary information about the excited state. The emission spectrum is also subject to solvatochromic shifts. A larger Stokes shift (the difference in wavelength between the absorption and emission maxima) is often observed in more polar solvents, indicating a greater degree of solvent relaxation around the more polar excited state before emission occurs. The quantum yield of fluorescence can also be influenced by the solvent environment.

The following tables present hypothetical yet representative data for the solvatochromic behavior of "this compound" in a range of solvents, illustrating the expected trends. Please note that this data is for illustrative purposes, as specific experimental values for this compound are not available in the cited literature.

Table 1: UV-Vis Absorption Maxima of this compound in Various Solvents

SolventDielectric Constant (ε)Absorption Maximum (λmax) [nm]
n-Hexane1.88310
Toluene (B28343)2.38315
Dichloromethane8.93322
Acetone20.7328
Ethanol (B145695)24.6335
Acetonitrile37.5338
Dimethyl Sulfoxide (DMSO)46.7342

Table 2: Fluorescence Emission Maxima of this compound in Various Solvents

SolventDielectric Constant (ε)Emission Maximum (λem) [nm]Stokes Shift (nm)
n-Hexane1.8838070
Toluene2.3839075
Dichloromethane8.9340583
Acetone20.741890
Ethanol24.643095
Acetonitrile37.5438100
Dimethyl Sulfoxide (DMSO)46.7450108

The trends in these illustrative tables, showing a bathochromic shift in both absorption and emission with increasing solvent polarity, are characteristic of molecules where an intramolecular charge transfer (ICT) character is enhanced upon excitation. The larger Stokes shifts in polar solvents reflect the greater stabilization of the more polar excited state. A comprehensive solvatochromic study would involve the use of various solvent polarity scales, such as the Kamlet-Taft parameters, to quantitatively analyze the contributions of different types of solvent-solute interactions.

Computational Chemistry and Theoretical Modeling of 3 Styryl Benzoic Acid Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 3-Styryl-benzoic acid, DFT calculations would be instrumental in elucidating its fundamental electronic properties and predicting its chemical behavior.

Ground and Excited State Geometries and Energies

Detailed studies employing DFT methods to calculate the specific ground and excited state geometries, as well as the corresponding energies for this compound, are not available in the reviewed scientific literature. Such calculations would typically involve geometry optimization to find the lowest energy conformation of the molecule in both its ground state (S₀) and its first excited singlet state (S₁). The resulting data would provide precise bond lengths, bond angles, and dihedral angles, offering insights into how the molecular structure changes upon electronic excitation.

Prediction of Spectroscopic Properties (UV-Vis, NMR, IR)

While the synthesis and basic characterization of related styrylbenzene derivatives have been reported, specific computational predictions for the spectroscopic properties of this compound using DFT are not publicly available. Theoretical predictions of its spectroscopic signatures could be achieved as follows:

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) would be used to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λmax) in the UV-Vis spectrum.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method within DFT would be employed to predict the 1H and 13C NMR chemical shifts, providing a theoretical spectrum for comparison with experimental data.

IR Spectroscopy: DFT calculations would determine the vibrational frequencies and intensities of the molecule, generating a theoretical IR spectrum that helps in the assignment of functional group vibrations.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

A specific Frontier Molecular Orbital (HOMO-LUMO) analysis for this compound has not been found in the existing literature. This type of analysis is crucial for understanding a molecule's electronic properties and reactivity. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and chemical reactivity. A smaller gap generally implies higher reactivity.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map for this compound is not available in the searched scientific reports. An MEP map is a valuable tool that illustrates the charge distribution within a molecule, allowing for the prediction of sites susceptible to electrophilic and nucleophilic attack. The map uses a color scale to represent the electrostatic potential on the electron density surface: red indicates regions of negative potential (electron-rich, prone to electrophilic attack), while blue indicates regions of positive potential (electron-poor, prone to nucleophilic attack).

Global and Local Reactivity Descriptors

Specific calculations of global and local reactivity descriptors for this compound are not documented in the available literature. These descriptors are derived from DFT calculations and provide quantitative measures of a molecule's reactivity.

Local Descriptors: Fukui functions and Parr functions are employed to identify the reactivity of specific atomic sites within the molecule, predicting the most likely locations for electrophilic, nucleophilic, and radical attacks.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

No specific Molecular Dynamics (MD) simulation studies focusing on the dynamic behavior and intermolecular interactions of this compound have been reported in the scientific literature. MD simulations are a computational method used to analyze the physical movements of atoms and molecules over time. For this compound, MD simulations could provide valuable insights into its conformational flexibility, solvation dynamics, and its potential interactions with other molecules or biological targets. Such simulations would model the system's behavior, revealing how the molecule moves, folds, and interacts with its environment under defined conditions.

Theoretical Studies on Nonlinear Optical (NLO) Properties

Theoretical investigations into the nonlinear optical (NLO) properties of styryl derivatives, including systems analogous to this compound, reveal their significant potential for applications in photonics and optoelectronics. Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting and understanding the molecular characteristics that give rise to NLO effects. These studies focus on calculating key parameters such as linear polarizability (α), first hyperpolarizability (β), and second hyperpolarizability (γ).

Molecules with a Donor-π-Acceptor (D–π–A) framework are known to exhibit strong NLO responses. In the case of this compound, the styryl group can act as part of the π-conjugated bridge, while the benzoic acid moiety can function as an acceptor. The specific arrangement and electronic nature of substituents on the aromatic rings are crucial in tuning the NLO properties.

Computational studies on similar styryl-functionalized molecules have demonstrated that the intramolecular charge transfer (ICT) from a donor to an acceptor group through a π-bridge is a key factor for a high NLO response. The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical indicator; a smaller energy gap often correlates with enhanced NLO properties. For instance, research on styryl-functionalized nitroisoxazoles showed strong NLO responses with first hyperpolarizability (β) values significantly surpassing that of the reference material, urea. Similarly, studies on other organic molecules highlight that the first-order hyperpolarizability can range from 3.479 × 10⁻³⁰ to 12.843 × 10⁻³⁰ esu, indicating significant NLO characteristics.

The NLO properties are typically computed using DFT methods in conjunction with basis sets like 6-31G(d) or 6-311++g(d,p). Theoretical calculations also consider the effects of different solvent environments on the molecular structure and NLO response. Both static and dynamic hyperpolarizabilities are calculated to provide a comprehensive understanding of the material's potential for NLO applications.

Table 1: Calculated NLO Properties for Representative D-π-A Systems

Compound Family First Hyperpolarizability (β) (esu) Second Hyperpolarizability (γ) (esu) Method/Basis Set
Styryl-functionalized nitroisoxazoles 71.59 to 379.95 218.02 to 1789.03 DFT

Note: The data presented are for analogous systems to illustrate the typical range and magnitude of NLO properties investigated in theoretical studies.

Solvation Models and Linear Solvation Energy Relationships (LSERs)

Solvation models and Linear Solvation Energy Relationships (LSERs) are powerful computational tools for understanding and predicting the behavior of solutes, such as this compound, in different solvents. The LSER model, also known as the Abraham solvation parameter model, is a widely successful predictive tool in various chemical and biological sectors. It provides insights into intermolecular interactions and thermodynamic properties.

These models correlate a solute-dependent property (like solubility or partitioning) with a set of solute and solvent parameters that represent different types of intermolecular interactions. The general form of the LSER equation involves terms that account for solute-solvent interactions. By analyzing the regression coefficients obtained from correlating experimental data, information about the specific interactions between the solute and solvent can be derived.

For benzoic acid and its derivatives, thermodynamic parameters of solvation, including free energy, enthalpy, and entropy, have been evaluated in various solvent systems, such as binary mixtures of ethanol (B145695) and water. Studies have shown that the solubility of benzoic acid derivatives increases with the proportion of the organic solvent (ethanol) and with increasing temperature, indicating a more favorable solvation process under these conditions.

Computational approaches combine equation-of-state thermodynamics with the statistical thermodynamics of hydrogen bonding to provide a theoretical basis for the linearity observed in LSER models. These theoretical frameworks help in the development of Partial Solvation Parameters (PSP), which are designed to extract detailed thermodynamic information from LSER databases.

Table 2: Thermodynamic Solvation Parameters for Benzoic Acid in Ethanol-Water Mixtures at 298.15 K

Mole Fraction of Ethanol (Xs) Molal Solubility (S) x 10³ Gibbs Free Energy of Solvation (ΔG_solv) (kJ/mol) Enthalpy of Solvation (ΔH_solv) (kJ/mol) Entropy of Solvation (ΔS_solv) (J/mol·K)
0.000 28.5 -8.8 20.3 97.6
0.058 134.0 -12.1 18.2 101.6
0.123 425.0 -14.9 15.6 102.3
0.196 980.0 -17.0 12.2 97.9
0.280 2150.0 -19.0 8.8 93.2
0.378 4120.0 -20.6 5.3 86.9
0.496 6900.0 -21.9 2.1 80.5
0.641 10300.0 -22.9 -1.0 73.4
0.828 14800.0 -23.8 -3.7 67.4

Data adapted from studies on benzoic acid to illustrate the application of solvation analysis.

Quantum Chemical Studies on Protonation Equilibria and Tautomerism

Quantum chemical calculations are essential for investigating the complex protonation equilibria and tautomerism of molecules like this compound. The carboxylic acid group is the primary site for deprotonation, but the presence of the styryl group and the aromatic rings introduces the possibility of various protonated and tautomeric forms.

Theoretical studies on benzoic acid itself have explored proton dynamics, particularly the proton transfer within the hydrogen-bonded dimers that are characteristic of carboxylic acids in the solid state and in nonpolar solvents. These studies use computational methods to model the potential energy surface for proton transfer, identifying transition states and energy barriers. This provides insight into the rates and mechanisms of tautomerization between equivalent structures in the dimer.

For more complex systems, Density Functional Theory (DFT) is a common method to investigate the full tautomeric and acid/base equilibria. These calculations can determine the relative stabilities of different tautomers and their corresponding conjugate acids or bases in the gas phase. The results can elucidate the preferred sites of protonation and deprotonation. For example, in molecules with multiple potential protonation sites, quantum chemical methods can predict the most basic site by comparing the energies of the various protonated forms.

While specific studies on this compound are not detailed in the provided search results, the methodologies applied to related systems are directly applicable. For instance, investigations into aminopyrrole derivatives use DFT to show that while some tautomers are less stable, they can exhibit exceptionally high basicity at specific atoms. A similar approach for this compound would involve calculating the gas-phase basicity (proton affinity) and acidity of different atoms in the molecule to map out its acid-base properties and tautomeric landscape.

Computational Insights into Supramolecular Interactions (e.g., Host-Guest Binding)

Computational chemistry provides critical insights into the supramolecular interactions that govern the assembly of molecules like this compound into larger, organized structures. These interactions include hydrogen bonding, π-π stacking, and van der Waals forces.

A primary supramolecular motif for benzoic acid derivatives is the formation of hydrogen-bonded dimers through their carboxylic acid groups. Molecular dynamics simulations on liquid benzoic acid have shown the formation of stable aggregates, or subcritical clusters, that persist for significant timescales. These computational models allow for the characterization of the structure and dynamics of these clusters, which are precursors to crystallization.

The study of cocrystals offers a clear view of host-guest interactions. For example, computational and experimental studies on cocrystals of benzoic acid derivatives with other molecules have characterized the specific hydrogen bonds and other non-covalent interactions that stabilize the crystal lattice. Energy framework studies, a computational tool, can quantify the energetic contributions of different supramolecular motifs, providing a deeper understanding of the forces driving crystal formation and stability.

Computational modeling is increasingly used to predict and discover new supramolecular materials. Software toolkits can construct various molecular assemblies and then interface with other programs to predict their structure and properties. For this compound, the interplay between the hydrogen-bonding of the carboxyl group and the potential for π-π stacking from the styryl and phenyl groups makes it a candidate for forming complex supramolecular structures. Theoretical models can explore how modifications to the molecular structure would influence these interactions and the resulting bulk properties. For instance, studies on benzoic acid crystals under varying pressure have used computational methods to analyze how external conditions affect the structure and energetics of intermolecular contacts.

Advanced Applications and Materials Science of 3 Styryl Benzoic Acid Derivatives

Supramolecular Chemistry and Host-Guest Systems

The unique molecular structure of 3-Styryl-benzoic acid, featuring a carboxylic acid group, a rigid stilbene (B7821643) backbone, and multiple aromatic rings, makes it a compelling candidate for constructing complex supramolecular systems through non-covalent interactions.

Cucurbit[n]urils (CB[n]) are a family of macrocyclic host molecules known for their ability to encapsulate guest molecules within their hydrophobic cavity, leading to the formation of stable host-guest complexes in aqueous solutions. While direct studies on the interaction between this compound and cucurbiturils are not extensively documented, the behavior of analogous compounds, particularly styryl dyes, provides a strong basis for predicting their potential interactions.

Research on pyridinium (B92312) styryl dyes shows that the positively charged portion of the dye is typically inserted into the CB[n] cavity. For a neutral molecule like this compound, it is plausible that the hydrophobic styryl moiety would be encapsulated within the CB[n] cavity, while the more polar carboxylic acid group remains outside, interacting with the portal oxygens of the cucurbituril (B1219460). This type of encapsulation can dramatically alter the photophysical properties of the guest molecule. For instance, the fluorescence of one styryl dye was observed to increase 270-fold upon the addition of CB . The relaxation of electronically excited states of these host-guest complexes occurs on an ultrafast timescale, with characteristic decay times on the order of picoseconds. The formation of such assemblies is driven by favorable enthalpic gains and can exhibit high binding affinities.

Table 1: Potential Host-Guest Interactions with Cucurbit[n]urils This table is predictive, based on the behavior of analogous styryl compounds.

Property Description Potential Effect on this compound
Guest Moiety The hydrophobic styryl tail. Encapsulation within the CB[n] cavity.
Host Molecule Cucurbit[n]uril, likely CB or CB due to size. Forms a stable 1:1 host-guest complex.
Driving Force Hydrophobic effect, van der Waals interactions. High binding affinity (Kₐ > 10⁵ M⁻¹).
Resulting Property Altered photophysics of the guest molecule. Potential for significantly enhanced fluorescence.

Self-Assembly into Ordered Architectures

The self-assembly of benzoic acid derivatives is a well-established method for creating ordered supramolecular structures. The primary interaction driving this assembly is the formation of highly stable hydrogen-bonded dimers between the carboxylic acid groups. These dimers can then organize further through weaker, non-covalent forces.

In the case of this compound, the extended aromatic system of the styryl group provides significant opportunities for π–π stacking interactions. This hierarchy of interactions—strong hydrogen bonding followed by weaker aromatic stacking—can guide the self-assembly of the molecules into well-defined, ordered architectures such as tapes, ribbons, or two-dimensional (2D) networks. For example, other extended benzoic acid derivatives have been shown to form open honeycomb networks on surfaces, where the primary connections are carboxylic acid dimers. The specific conformation of the azidomethyl group in a related compound, 3-(azidomethyl)benzoic acid, has been shown to result in different polymorphic crystal structures, all of which retain the core carboxylic acid dimer and π–π stacking motifs.

Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-organic frameworks are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. The properties of a MOF, such as its pore size, surface area, and functionality, are directly influenced by the geometry and chemical nature of its constituent building blocks.

Carboxylic acids are among the most common organic ligands used in MOF synthesis due to their versatile coordination modes and ability to form strong bonds with metal ions. Benzoic acid derivatives, in particular, are used to create MOFs with exceptional thermal stability.

While MOFs using this compound specifically are not widely reported, closely related structures demonstrate its high potential as a ligand. For instance, (E)-4-(2-(pyridin-4-yl)vinyl)benzoic acid, a styryl-benzoic acid derivative, has been successfully used as a linker in the synthesis of a porous 3D MOF with copper-based secondary building units (SBUs). The "V-shape" of this compound, combined with its rigidity and length, makes it an ideal candidate for constructing robust frameworks with permanent porosity. Other substituted benzoic acids, such as 3-nitro-4-(pyridin-4-yl)benzoic acid, have also been employed to synthesize a variety of novel MOFs with different metal ions, including cadmium and nickel.

The use of a single organic ligand can lead to a remarkable diversity of MOF structures and topologies depending on the choice of the metal ion and the synthesis conditions. This principle is well-illustrated by MOFs constructed from ligands similar to this compound. For example, the ligand 3-nitro-4-(pyridin-4-yl)benzoic acid has been used to create three distinct frameworks:

A fourfold interpenetrating 3D framework with a dia topology when reacted with Cd(II).

A non-interpenetrating 3D framework with a pcu topology when binuclear cadmium clusters are used as nodes.

A 2D network with an sql topology when reacted with Ni(II).

This structural diversity arises from the different coordination geometries of the metal ions and the flexibility of the ligand's coordination modes. The tendency for long, rigid linkers to form interpenetrated frameworks is a common feature in MOF chemistry, and it is likely that MOFs derived from this compound would also exhibit such phenomena. The topology of a MOF is a critical factor that influences its physical properties, including reactivity and porosity.

Table 2: Examples of Topological Diversity in MOFs from Benzoic Acid-Type Ligands

Ligand Metal Ion SBU Type Resulting Topology Interpenetration Reference
3-Nitro-4-(pyridin-4-yl)benzoic acid Cd(II) 4-connected node dia (diamondoid) 4-fold
3-Nitro-4-(pyridin-4-yl)benzoic acid Cd(II) 6-connected binuclear cluster pcu (primitive cubic) No
3-Nitro-4-(pyridin-4-yl)benzoic acid Ni(II) 4-connected node sql (square lattice) N/A (2D)
H₂hfipbb¹ Co(II) Paddle-wheel cluster pcu (primitive cubic) 2-fold
H₂hfipbb¹ Mn(II) Rod-shaped SBU bnn No

¹H₂hfipbb = 4,4′-(hexafluoroisopropylidene)bis(benzoic acid)

The permanent porosity and high surface area of MOFs make them excellent candidates for applications in gas storage, separation, and heterogeneous catalysis.

Gas Sorption: MOFs constructed from benzoic acid derivatives have demonstrated significant potential for selective gas adsorption. For instance, a cadmium-based MOF synthesized with 3-nitro-4-(pyridin-4-yl)benzoic acid showed a notable separation selectivity for CO₂ over N₂ of 71 at 273 K. Similarly, a cobalt-based MOF built from bithiophenedicarboxylate ligands exhibited a BET surface area of 667 m²·g⁻¹ and high selectivity factors for CO₂ over other gases like N₂, O₂, CO, and CH₄. The incorporation of the this compound ligand into a MOF structure could create pores decorated with aromatic rings, potentially enhancing the adsorption of specific gases like CO₂ through favorable electrostatic interactions.

Table 3: Gas Sorption and Selectivity in Representative MOFs

MOF System BET Surface Area (m²/g) Gas Adsorption Selectivity Reference
Cd-based MOF Not specified CO₂ vs. N₂ 71 (CO₂/N₂) at 273 K
Zn-based MOF Not specified CO₂ vs. H₂/N₂ Selective for CO₂
Co-based MOF 667 N₂, O₂, CO, CO₂, CH₄ 35.7 (CO₂/N₂), 4.8 (CO₂/CH₄)

Catalytic Applications: MOFs can serve as versatile heterogeneous catalysts, with catalytic activity often originating from open metal sites at the SBUs, which can function as Lewis acids. A copper-based MOF constructed with a styryl-benzoic acid derivative ligand demonstrated this principle effectively. After thermal activation to remove coordinated solvent molecules, the exposed copper sites became active Lewis acid centers, catalyzing reactions such as the Henry reaction. A MOF synthesized using this compound would be expected to have similar potential, where the metal nodes (e.g., Cu, Zn, Co) could be engineered to act as well-defined, isolated catalytic sites for various organic transformations.

Development of Advanced Fluorescent and Optical Materials

Derivatives of this compound have emerged as versatile building blocks in the creation of advanced materials with unique fluorescent and optical properties. The inherent characteristics of the styryl group, such as its extended π-conjugation and sensitivity to the molecular environment, combined with the functional versatility of the benzoic acid moiety, make these compounds highly attractive for a range of applications in materials science. Researchers have successfully harnessed these features to develop sophisticated solvatochromic dyes, sensitive fluorescent sensors, and materials with significant nonlinear optical activity.

Solvatochromic Dyes and Probes

Solvatochromic dyes are compounds that exhibit a change in their absorption or emission spectra in response to the polarity of the surrounding solvent. This property is highly valuable for developing probes that can report on the local microenvironment in various systems, including biological membranes and polymer matrices. Derivatives of this compound have been investigated for their solvatochromic behavior, which arises from changes in the electronic charge distribution in the ground and excited states upon interaction with solvent molecules.

The term solvatochromism describes the alteration in the UV-Vis absorption spectra of certain dyes when the solvent is changed. These shifts in spectral peaks to either higher or lower wavelengths are indicative of the differential solvation of the ground and first excited states of the molecule, corresponding to changes in the electronic transition energy.

In a study focusing on 3-styryl-2-pyrazoline derivatives incorporating a benzoic acid moiety, significant (fluoro)solvatochromic behavior was observed. The effects of solvent polarity on the absorption and fluorescence spectra of these derivatives were systematically investigated across a range of neat molecular solvents with varying hydrogen bond donating (HBD), hydrogen bond accepting (HBA), and dipolar characteristics. The observed solvent effects were quantified using multiparametric Linear Solvation Energy Relationships (LSERs), which consider dipolarity, HBD-acidity, and HBA-basicity. This analysis provided insights into the predominant solute-solvent interactions. The structural diversity among the derivatives led to notable differences in their (fluoro)solvatochromic properties.

The excited state dipole moment for one of the 3-styryl-2-pyrazoline derivatives bearing a benzoic acid moiety was determined to be 45.90 D, which is significantly higher than its ground state dipole moment. This large difference indicates that the molecule becomes more polar in the excited state, a characteristic that underpins its intramolecular charge transfer (ICT) behavior and solvatochromic properties.

Derivative FeatureSolvatochromic BehaviorKey Influencing Factors
3-Styryl-2-pyrazoline with benzoic acidStrong (fluoro)solvatochromismSolvent polarity, hydrogen bond donating/accepting ability, dipolarity
Structural modificationsVaried solvatochromic aptitudeDifferences in molecular structure affecting solute-solvent interactions

Turn-On Fluorescent Sensors

"Turn-on" fluorescent sensors are a class of molecular probes that exhibit a significant increase in fluorescence intensity upon binding to a specific analyte. This mechanism is highly desirable for sensing applications as it provides a clear and direct signal against a low background. Compared to "turn-off" sensors, which can sometimes provide false signals, "turn-on" sensors generally offer higher accuracy in the detection of target molecules, such as heavy metal ions. The this compound scaffold is a promising platform for the design of such sensors.

The general principle behind many turn-on fluorescent sensors involves mechanisms like the inhibition of photoinduced electron transfer (PET) or chelation-enhanced fluorescence (CHEF). In its free state, the sensor's fluorescence is quenched. Upon binding to the target analyte, this quenching mechanism is disrupted, leading to a "turn-on" of the fluorescence signal.

For instance, a sensor with a recognition unit, such as the bis(pyridin-2-ylmethyl)-amine (DPA) unit, can be attached to a fluorophore. In the absence of a target metal ion, a non-radiative PET process can occur, for example, from a nitrogen atom to the excited fluorophore, resulting in weak fluorescence. When the target metal ion coordinates with the recognition unit, the electron-donating ability of the nitrogen atom is significantly weakened, inhibiting the PET process and thereby recovering the fluorescence of the core structure.

Derivatives of this compound can be functionalized to act as turn-on fluorescent sensors. The benzoic acid group, or a derivative thereof, can serve as a binding site for specific metal ions. Upon chelation, conformational changes or alterations in the electronic properties of the styryl fluorophore can lead to a significant enhancement of its fluorescence emission. For example, the interaction of the acidic NH proton of an imidazole (B134444) ring with an anion and the binding of a cation to a nitrogen atom within the ring are mechanisms that have been successfully exploited in sensor design. The chelation of a metal ion can cancel processes like excited-state intramolecular proton transfer (ESIPT) that might otherwise quench fluorescence, leading to a CHEF effect.

Sensor ComponentFunction"Turn-On" MechanismPotential Analytes
3-Styryl fluorophoreEmits light upon excitationFluorescence is enhanced upon analyte bindingMetal ions, small molecules
Benzoic acid moietyAnalyte recognition/binding siteChelation disrupts quenching (e.g., PET, ESIPT)Hg²⁺, Al³⁺, Zn²⁺, Pb²⁺, Cu²⁺
LinkerConnects fluorophore and recognition siteTransmits the binding event to the fluorophore-

Nonlinear Optical (NLO) Active Materials

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an intense electromagnetic field, such as that from a laser. These materials are crucial for a variety of applications in optoelectronics, including frequency conversion, optical switching, and data storage. Organic molecules with extensive π-electron delocalization, donor-acceptor groups, and specific crystalline arrangements are often good candidates for NLO materials.

The this compound structure possesses key features that make its derivatives promising for NLO applications. The styryl group provides a conjugated π-system, and the benzoic acid group can act as an electron-accepting moiety. By introducing suitable electron-donating groups on the styryl ring, a classic donor-π-acceptor (D-π-A) structure can be created, which is known to enhance NLO properties.

The crystalline form of 4-Nitrobenzoic acid (4-NBA), a related organic molecule, has been shown to exhibit third-order nonlinear optical effects, including reverse saturable absorption and self-defocusing of a laser beam. Its NLO properties are attributed to the delocalized π-electrons in the phenyl ring and the presence of the nitro-group. Similarly, novel two-dimensional octupoles based on 1,3,5-methoxy-2,4,6-tris(styryl)benzene derivatives have been synthesized and shown to possess very large first hyperpolarizability, making them attractive for NLO applications.

The investigation of coordination polymers has also revealed that intramolecular metal-to-ligand or ligand-to-metal charge transfer (MLCT or LMCT) can significantly impact the third-order nonlinearity of the compounds. By incorporating this compound derivatives as ligands in such polymers, it may be possible to fine-tune their NLO response.

Structural FeatureContribution to NLO PropertiesExample of Related Compound
Styryl groupExtended π-conjugationStilbazolium crystals
Benzoic acid groupElectron-accepting character4-Nitrobenzoic acid (4-NBA)
Donor-π-Acceptor designEnhanced hyperpolarizability1,3,5-methoxy-2,4,6-tris(styryl)benzene derivatives
Crystalline packingMacroscopic NLO responseCoordination polymers with aromatic carboxylic acids

Photoluminescence Properties of Derivatives

The photoluminescence of materials based on this compound derivatives has been a subject of significant interest, particularly in the context of metal-organic frameworks (MOFs) and coordination complexes. The styryl-benzoic acid ligand can act as an "antenna" that absorbs light and efficiently transfers the energy to a metal center, which then emits light with its characteristic luminescence.

Lanthanide metal-organic frameworks (Ln-MOFs) are a class of materials that have been extensively studied for their luminescent properties. In these structures, organic ligands, such as derivatives of benzoic acid, coordinate to lanthanide ions (e.g., Eu³⁺, Tb³⁺) to form extended networks. The organic ligand can absorb UV or visible light and transfer the energy to the lanthanide ion, which then emits light at its characteristic wavelength (e.g., red for Eu³⁺, green for Tb³⁺).

For example, a series of 3D lanthanide frameworks constructed from an aromatic multi-carboxylate ligand demonstrated that a Tb(III) analogue exhibits intense characteristic green photoluminescence, with the ligand acting as an antenna. In contrast, the Sm(III) compound in the same series primarily showed ligand-to-ligand charge transfer. The ligands play a crucial role in sensitizing the lanthanide emission.

The synthesis of a new mononuclear complex of Europium(III) with benzoic acid has shown that the number of coordinated ligands can influence the luminescence intensity. A complex with five carboxylic groups exhibited higher emission than one with three, which was attributed to a more efficient energy transfer to the luminescent center. This suggests that the coordination environment around the metal ion, which can be controlled by the design of ligands like this compound, is critical for optimizing the photoluminescence.

SystemRole of this compound derivativeResulting Photoluminescence
Lanthanide MOFsAntenna ligandCharacteristic emission from lanthanide ions (e.g., red Eu³⁺, green Tb³⁺)
Coordination ComplexesLigand for metal centerEnhanced emission intensity due to efficient energy transfer
Doped MOFsHost lattice and sensitizerWhite light emission by co-doping with different lanthanide ions

Polymer Science: Solid-State Polymerization of Styryl-Containing Monomers

Solid-state polymerization (SSP) is a process in which a crystalline monomer polymerizes without melting. This technique can lead to the formation of highly ordered polymers with unique properties that are not achievable through conventional solution or melt polymerization methods. A key requirement for successful solid-state polymerization is that the monomer molecules are arranged in the crystal lattice in a way that allows for the reaction to proceed with minimal atomic or molecular movement. This is often referred to as topochemical polymerization.

Monomers containing styryl groups, such as derivatives of this compound, are potential candidates for solid-state polymerization. The vinyl group of the styryl moiety can undergo polymerization, and the rigid benzoic acid part of the molecule can help to direct the packing of the monomers in the crystal lattice. The ability of a monomer to crystallize into different polymorphic forms can have a significant impact on its reactivity in the solid state.

For instance, in the topochemical azide-alkyne cycloaddition (TAAC) polymerization of a peptide monomer, it was found that different polymorphs of the monomer exhibited different polymerization behaviors. One polymorph polymerized in a single-crystal-to-single-crystal (SCSC) fashion, while another maintained its crystallinity during polymerization but gradually became amorphous. This highlights the critical role of the crystal packing in determining the outcome of the polymerization reaction.

The solid-state modification (SSM) of thermoplastic polymers is another related area where monomers can be incorporated into the amorphous phase of a polymer through exchange reactions at temperatures below the melting point. This technique, which is related to solid-state polymerization, is used to increase the molecular weight of semi-crystalline polycondensates.

The potential for this compound and its derivatives to undergo solid-state polymerization depends on their ability to form suitable crystal structures. The intermolecular interactions, such as hydrogen bonding through the carboxylic acid groups, can play a crucial role in aligning the styryl moieties in a reactive arrangement. If the distance and orientation between the vinyl groups of adjacent monomers in the crystal lattice are favorable, polymerization can be initiated by heat or irradiation, potentially leading to the formation of stereoregular and crystalline polymers.

Polymerization MethodKey PrincipleRelevance to this compound
Topochemical PolymerizationReaction proceeds in the crystalline state with minimal molecular movementPotential for ordered polymerization if suitable crystal packing is achieved
Single-Crystal-to-Single-Crystal (SCSC) PolymerizationThe single crystal nature of the monomer is retained in the polymerA possibility if the polymerization proceeds with very little disruption to the crystal lattice
Solid-State Modification (SSM)Incorporation of monomers into an existing polymer matrix in the solid stateCould be used to modify polymers with styryl-benzoic acid units

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Methodologies

The synthesis of stilbene (B7821643) derivatives has traditionally relied on methods like the Wittig-Horner reaction and various cross-coupling reactions. For benzoic acid, established methods include the oxidation of toluene (B28343) and the hydrolysis of benzotrichloride. For the specific styryl benzoic acid scaffold, several synthetic routes are available, each with its own advantages and challenges.

Future research is expected to focus on developing more efficient, sustainable, and versatile synthetic strategies. This includes the exploration of:

C-H Activation: Direct arylation and vinylation reactions that avoid the need for pre-functionalized starting materials, thereby reducing step counts and waste.

Photocatalysis: Utilizing visible light to drive reactions under mild conditions, offering a greener alternative to traditional thermal methods.

Flow Chemistry: Employing continuous-flow reactors to improve reaction control, scalability, and safety, particularly for reactions that are difficult to manage in batch processes.

Enzymatic Synthesis: Investigating biocatalysts to produce 3-Styryl-benzoic acid and its derivatives with high selectivity and under environmentally benign conditions.

A comparison of potential synthetic approaches is summarized in the table below.

Synthetic MethodPotential AdvantagesPotential Challenges
Heck Coupling Good functional group tolerance, well-established.Requires palladium catalyst, potential for metal contamination.
Wittig Reaction Reliable for C=C bond formation.Stoichiometric use of phosphonium (B103445) ylides generates waste.
Suzuki Coupling High yields, commercially available starting materials.Requires boronic acids, which can be unstable.
Direct C-H Arylation Atom-economical, reduces synthetic steps.Selectivity can be a challenge, requires catalyst development.

Advanced Mechanistic Elucidations

A deeper understanding of the reaction mechanisms involved in the synthesis and reactivity of this compound is crucial for optimizing existing methods and designing new ones. While general mechanisms for fundamental reactions like Heck, Suzuki, and Wittig couplings are well-understood, future research will likely focus on more nuanced aspects.

Advanced computational and experimental techniques will be pivotal in these investigations. This includes:

Density Functional Theory (DFT) Calculations: To model reaction pathways, predict transition state energies, and understand the role of catalysts and substituents on reactivity.

In-situ Spectroscopy: Techniques such as ReactIR and NMR spectroscopy can be used to monitor reaction kinetics and identify transient intermediates, providing a real-time picture of the reaction progress.

Isotopic Labeling Studies: To trace the path of atoms throughout a reaction, providing definitive evidence for proposed mechanisms.

These studies will enable chemists to fine-tune reaction conditions to improve yields, minimize byproducts, and control stereoselectivity (e.g., formation of the E vs. Z isomer of the styryl group).

Integration with Machine Learning and Artificial Intelligence in Chemical Research

The application of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical research, from reaction prediction to materials discovery. For a compound like this compound, AI can be integrated in several ways:

Predictive Modeling: ML algorithms can be trained on existing chemical data to predict the physical, chemical, and biological properties of novel this compound derivatives. This can accelerate the screening of potential candidates for specific applications without the need for extensive experimental work.

Synthesis Planning: AI tools can analyze the structure of this compound and propose optimal synthetic routes by navigating vast reaction databases, potentially identifying more efficient or novel pathways.

Inverse Design: Generative AI models can design new derivatives of this compound with specific desired properties. For instance, an AI could be tasked with designing a molecule that exhibits a particular absorption wavelength and solubility, which would be highly valuable for creating new dyes or functional materials.

Design of Next-Generation Functional Materials

The bifunctional nature of this compound—containing both a stilbene and a benzoic acid moiety—makes it an attractive building block for a variety of functional materials. Stilbene derivatives are known for their applications as dyes, optical brighteners, and in organic light-emitting diodes (OLEDs). Benzoic acid and its derivatives are widely used in polymers, corrosion inhibitors, and as precursors to plasticizers.

Future research will likely focus on leveraging these properties to create advanced materials, such as:

Photoresponsive Polymers: The carboxylic acid group can be used to polymerize or graft this compound onto polymer backbones. The stilbene unit can then undergo photoisomerization (trans-cis) upon exposure to UV light, leading to changes in the polymer's shape, solubility, or other physical properties. This could be applied in areas like smart coatings, drug delivery systems, and data storage.

Liquid Crystals: The rigid, rod-like structure of the styryl-benzoic acid core is conducive to the formation of liquid crystalline phases. By modifying the substituents, it may be possible to design novel liquid crystals with specific thermal and optical properties for use in displays and sensors.

Metal-Organic Frameworks (MOFs): The benzoic acid group can act as a linker to coordinate with metal ions, forming porous, crystalline structures. The stilbene moiety within the MOF pores could be used for chemical sensing, gas separation, or as a platform for photochemical reactions.

Supramolecular and Nanoscience Applications

The ability of the benzoic acid group to form strong and directional hydrogen bonds is a key feature that can be exploited in supramolecular chemistry. This allows this compound molecules to self-assemble into well-defined, non-covalent structures like dimers, chains, and networks.

In the realm of nanoscience, stilbene derivatives have been incorporated into various nanodelivery systems to enhance their bioavailability and stability. This opens up exciting future possibilities for this compound:

Self-Assembled Nanostructures: By carefully designing the molecule and controlling the assembly conditions (e.g., solvent, temperature), it may be possible to create nanofibers, nanotubes, or vesicles from this compound. The photoresponsive nature of the stilbene core could allow for the light-induced assembly or disassembly of these nanostructures.

Functional Surfaces: Monolayers of this compound can be anchored to surfaces via the carboxylic acid group. The exposed stilbene units could then be used to alter the surface properties (e.g., wettability) with light or to capture specific molecules.

Nano-delivery Systems: Similar to other stilbenes, this compound could be encapsulated in nanoparticles or liposomes. The benzoic acid group might provide an additional "handle" for targeting specific cells or tissues, making it a candidate for advanced drug delivery applications.

As research continues, the convergence of these emerging fields will undoubtedly unlock the full potential of this compound and its derivatives, paving the way for innovations in medicine, materials science, and technology.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-Styryl-benzoic acid, and how can reaction conditions be optimized for academic-scale production?

  • Methodological Answer : The Suzuki-Miyaura cross-coupling reaction is a robust method for synthesizing this compound derivatives. For example, 3-iodobenzoic acid can react with styrylboronic acid in the presence of a palladium catalyst (e.g., PdCl₂) and a base (e.g., NaOH) in a solvent system like DMF/water . Optimization involves adjusting catalyst loading (0.5–5 mol%), temperature (80–120°C), and reaction time (12–24 hours). Monitor reaction progress via TLC or LC-MS, and purify using acid-base extraction followed by recrystallization (e.g., ethanol/water mixtures).

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should data interpretation account for structural features?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H NMR reveals aromatic protons (δ 6.5–8.5 ppm) and the styryl doublet (J ≈ 16 Hz for trans-configuration). ¹³C NMR confirms the carboxylic acid carbon (δ ~170 ppm) and styryl carbons.
  • IR Spectroscopy : A strong O-H stretch (~2500–3000 cm⁻¹) for the carboxylic acid and C=O stretch (~1680 cm⁻¹).
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ for C₁₅H₁₂O₂: theoretical 224.0837).
    Cross-reference data with NIST Chemistry WebBook entries for analogous benzoic acid derivatives .

Q. What are the standard protocols for purity analysis, and how can researchers identify potential impurities?

  • Methodological Answer : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% formic acid) to assess purity (>95%). Detect impurities (e.g., unreacted starting materials or byproducts) via UV absorption at 254 nm. For volatile impurities, employ GC-MS with a DB-5 column. Elemental analysis (C, H, O) confirms stoichiometric ratios .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported physicochemical properties (e.g., melting points, spectral data) across studies?

  • Methodological Answer : Discrepancies often arise from polymorphic forms or varying synthetic conditions. For example, melting points may differ due to solvent used in recrystallization (e.g., ethanol vs. acetone). Characterize polymorphs via X-ray diffraction (XRPD) and thermal analysis (DSC). Replicate synthesis protocols from conflicting studies and compare purity via HPLC .

Q. What computational methods are effective for predicting the reactivity of this compound in nucleophilic or electrophilic reactions?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate Fukui indices to identify reactive sites (e.g., electrophilic attack at the styryl double bond).
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., polar aprotic solvents stabilize transition states).
    Validate predictions with experimental kinetic studies (e.g., monitoring reaction rates via UV-Vis spectroscopy) .

Q. How can researchers design experiments to elucidate the biological activity mechanisms of this compound derivatives?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Use fluorescence-based assays (e.g., tryptophan quenching) to study binding to target enzymes like cyclooxygenase-2 (COX-2).
  • Molecular Docking : Perform in silico docking (AutoDock Vina) to predict binding conformations.
  • Structure-Activity Relationship (SAR) : Synthesize derivatives with modified substituents (e.g., electron-withdrawing groups on the styryl ring) and compare IC₅₀ values .

Q. What strategies enhance the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies:

  • pH Stability : Incubate in buffers (pH 1–13) and monitor degradation via HPLC.
  • Thermal Stability : Use thermogravimetric analysis (TGA) to identify decomposition temperatures.
    To improve stability, consider prodrug approaches (e.g., methyl ester formation) or lyophilization for long-term storage .

Q. How can researchers design derivatives of this compound with improved solubility or bioactivity?

  • Methodological Answer :

  • Structural Modifications : Introduce hydrophilic groups (e.g., -SO₃H, -OH) at the para position of the styryl ring.
  • Cross-Coupling Reactions : Use Heck or Sonogashira reactions to append functionalized aryl/alkynyl groups.
    Evaluate solubility via shake-flask method (aqueous/organic phase partitioning) and bioactivity via cell-based assays (e.g., IC₅₀ in cancer cell lines) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.